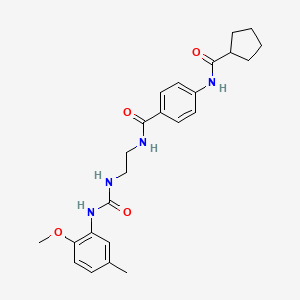
4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from recent research.
- Molecular Formula : C24H30N4O4
- Molecular Weight : 438.528 g/mol
- IUPAC Name : 4-(cyclopentanecarbonylamino)-N-[2-[(2-methoxy-5-methylphenyl)carbamoylamino]ethyl]benzamide
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It has been noted for its potential role in modulating inflammatory responses and influencing cell survival mechanisms.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit tumor growth in various cancer cell lines by inducing apoptosis and suppressing proliferation pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, particularly through the inhibition of the NLRP3 inflammasome, a key player in inflammatory diseases. By targeting this pathway, the compound may help mitigate conditions such as myocardial infarction and cerebral ischemia .
Neuroprotective Properties
There is emerging evidence suggesting that the compound may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory processes is under investigation .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth | |
| Anti-inflammatory | Reduces inflammation via NLRP3 inhibition | |
| Neuroprotective | Protects neurons from damage |
Case Studies
- Anticancer Study : A study involving various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation.
- Inflammation Model : In an animal model of myocardial infarction, administration of the compound resulted in reduced infarct size and improved cardiac function, correlating with decreased levels of inflammatory cytokines.
- Neuroprotection Research : Preliminary studies in rodent models suggest that the compound may protect against neurodegeneration induced by oxidative stress, potentially offering a therapeutic avenue for diseases like Alzheimer's.
Propiedades
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(2-methoxy-5-methylphenyl)carbamoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-16-7-12-21(32-2)20(15-16)28-24(31)26-14-13-25-22(29)18-8-10-19(11-9-18)27-23(30)17-5-3-4-6-17/h7-12,15,17H,3-6,13-14H2,1-2H3,(H,25,29)(H,27,30)(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIPWZMITMKOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













